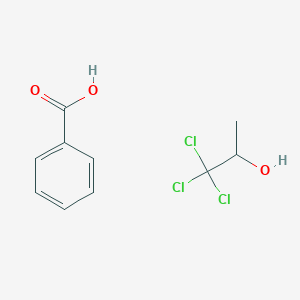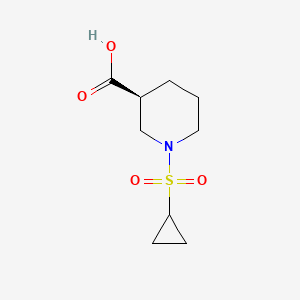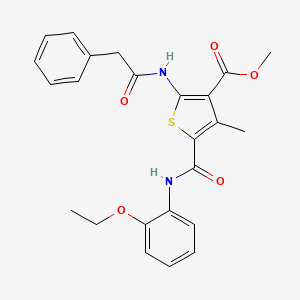
5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole is a chemical compound that features a benzoyl group substituted with fluorine and methoxy groups, attached to an imidazole ring
Métodos De Preparación
The synthesis of 5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzoic acid and 1-methylimidazole.
Activation of Carboxylic Acid: The carboxylic acid group of 3-fluoro-4-methoxybenzoic acid is activated using reagents such as thionyl chloride to form the corresponding acyl chloride.
Acylation Reaction: The acyl chloride is then reacted with 1-methylimidazole under controlled conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Análisis De Reacciones Químicas
5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzoyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in industrial processes, such as catalysis and the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the benzoyl ring can enhance binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
5-(3-Fluoro-4-methoxybenzoyl)-1-methyl-1H-imidazole can be compared with similar compounds, such as:
3-Fluoro-4-methoxybenzoic acid: This compound shares the fluorine and methoxy substituents on the benzoyl ring but lacks the imidazole moiety.
1-Methylimidazole: This compound contains the imidazole ring but lacks the benzoyl group with fluorine and methoxy substituents.
5-(4-Benzyloxy-3-methoxyphenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a more complex structure with additional functional groups and different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11FN2O2 |
|---|---|
Peso molecular |
234.23 g/mol |
Nombre IUPAC |
(3-fluoro-4-methoxyphenyl)-(3-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C12H11FN2O2/c1-15-7-14-6-10(15)12(16)8-3-4-11(17-2)9(13)5-8/h3-7H,1-2H3 |
Clave InChI |
LMQALLSGHDLFEX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1C(=O)C2=CC(=C(C=C2)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)





![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)

![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)




